1,3-Dimethyl-8-azaxanthin

CAS No.: 2278-15-1

Cat. No.: VC2313151

Molecular Formula: C6H7N5O2

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2278-15-1 |

|---|---|

| Molecular Formula | C6H7N5O2 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | 4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione |

| Standard InChI | InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9) |

| Standard InChI Key | YSKBPNLSRKSFFI-UHFFFAOYSA-N |

| SMILES | CN1C2=NNN=C2C(=O)N(C1=O)C |

| Canonical SMILES | CN1C2=NNN=C2C(=O)N(C1=O)C |

Introduction

Chemical Identity and Structural Characteristics

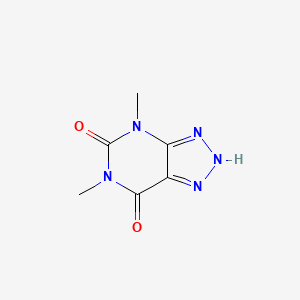

1,3-Dimethyl-8-azaxanthin is classified as an azapurine compound, specifically a derivative of xanthine that contains a nitrogen atom at the eighth position of the xanthine backbone. This structural modification significantly alters its chemical behavior compared to standard xanthine compounds. The presence of methyl groups at positions 1 and 3 further contributes to its unique properties and biological interactions.

Basic Physicochemical Properties

The compound is formally identified through several key parameters that define its chemical identity, as detailed in the table below:

| Property | Value |

|---|---|

| CAS Number | 2278-15-1 |

| Molecular Formula | C6H7N5O2 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | 4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione |

| Standard InChI | InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9) |

| Standard InChIKey | YSKBPNLSRKSFFI-UHFFFAOYSA-N |

| SMILES | CN1C2=NNN=C2C(=O)N(C1=O)C |

The compound features a complex heterocyclic structure combining triazole and pyrimidine rings, with two strategically positioned methyl groups and two carbonyl groups that influence its chemical reactivity and biological interactions . This arrangement contributes to its distinctive properties as an azaxanthin derivative, separating it functionally from standard xanthines.

Structural Significance

The nitrogen substitution at the eighth position creates a unique electronic distribution within the molecule. This modification fundamentally alters the compound's electron density patterns, influencing its binding affinity with various biological receptors and enzymatic systems. The incorporation of nitrogen into the heterocyclic ring system creates distinctive chemical reactivity patterns that differentiate it from traditional xanthine derivatives.

Biological Activities

The biological profile of 1,3-Dimethyl-8-azaxanthin encompasses several important activities that make it valuable for research applications and potential therapeutic development.

Antioxidant Properties

Research indicates that 1,3-Dimethyl-8-azaxanthin possesses significant antioxidant capabilities. These properties stem from its ability to neutralize reactive oxygen species and free radicals, which are implicated in cellular damage and various pathological conditions. The compound's heterocyclic structure, particularly the nitrogen at position 8, contributes to its electron-donating capacity, enabling it to effectively scavenge free radicals and reduce oxidative stress in biological systems.

Enzyme Inhibition Properties

1,3-Dimethyl-8-azaxanthin has demonstrated notable enzyme inhibition activities, particularly against enzymes involved in inflammatory pathways and oxidative processes. This inhibitory capacity potentially contributes to its broader biological effects and therapeutic potential. The structural features, including the methyl groups at positions 1 and 3, appear crucial for its binding interactions with target enzymes, suggesting structure-activity relationships that could guide further molecular optimization.

Anti-inflammatory Effects

Studies have indicated potential anti-inflammatory properties of 1,3-Dimethyl-8-azaxanthin, possibly related to its enzyme inhibition capabilities and antioxidant effects. These anti-inflammatory mechanisms may involve modulation of inflammatory mediators and signaling pathways, though more detailed investigations are needed to fully characterize these effects and their molecular basis.

Synthesis Methods and Chemical Production

The production of 1,3-Dimethyl-8-azaxanthin typically involves specialized synthetic pathways designed to introduce the distinctive structural features that characterize this compound.

Purification and Characterization

Comparative Analysis with Related Compounds

1,3-Dimethyl-8-azaxanthin belongs to a broader family of xanthine derivatives, with distinctive structural features that differentiate it from better-known compounds in this class.

Structural Comparisons

The following table presents a comparative analysis of 1,3-Dimethyl-8-azaxanthin with related xanthine derivatives:

| Compound | Key Structural Features | Primary Biological Activities |

|---|---|---|

| 1,3-Dimethyl-8-azaxanthin | Nitrogen at position 8, methyl groups at positions 1 and 3 | Antioxidant, enzyme inhibition, anti-inflammatory |

| Caffeine (1,3,7-trimethylxanthine) | Three methyl groups, no nitrogen substitution | CNS stimulant, adenosine receptor antagonist |

| Theophylline (1,3-dimethylxanthine) | Methyl groups at positions 1 and 3, no nitrogen substitution | Bronchodilator, phosphodiesterase inhibitor |

| Theobromine | Different methylation pattern | Mild stimulant, diuretic properties |

This structural diversity within the xanthine family translates to significant differences in receptor binding, metabolic processing, and ultimate biological effects. The unique nitrogen substitution in 1,3-Dimethyl-8-azaxanthin particularly influences its electron distribution and hydrogen-bonding capabilities.

Functional Differences

While traditional xanthines like caffeine primarily act as central nervous system stimulants through adenosine receptor antagonism, 1,3-Dimethyl-8-azaxanthin appears to function predominantly through antioxidant mechanisms and enzyme inhibition. The precise structural features responsible for these functional differences represent an important area for further investigation, potentially informing the development of targeted xanthine derivatives with enhanced specificity for particular biological activities.

Chemical Reactivity and Stability

Reactivity Patterns

The heterocyclic structure of 1,3-Dimethyl-8-azaxanthin influences its chemical reactivity in various ways. The presence of carbonyl groups at positions 5 and 7 creates potential sites for nucleophilic attack, while the triazole ring system contributes to its acid-base properties. These structural features collectively determine its behavior in chemical reactions and its interactions with biological molecules.

Stability Considerations

For research applications, understanding the stability of 1,3-Dimethyl-8-azaxanthin under various conditions is crucial. As with many heterocyclic compounds, factors such as pH, temperature, light exposure, and solvent environment may affect its stability. These considerations are important for proper handling and storage of the compound, as well as for interpreting experimental results involving its use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume